Épimestrol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Ovulation Induction

Epimestrol has been investigated for its effectiveness in treating anovulatory conditions. A comparative study involving 310 anovulatory women across 1173 treatment cycles found that Epimestrol contributed to an overall ovulation rate of approximately 13% among treated patients. In comparison, Clomiphen and Cyclofenil had higher ovulation rates, demonstrating Epimestrol's role as a less potent alternative in this context .

Hormonal Replacement Therapy

While not as commonly used as other estrogens, Epimestrol may have potential applications in hormonal replacement therapy (HRT). Its estrogenic properties could be beneficial in managing menopausal symptoms or conditions related to estrogen deficiency.

Case Study: Comparative Efficacy in Anovulatory Women

A clinical trial assessed the efficacy of Epimestrol alongside other medications like Clomiphen and Cyclofenil in inducing ovulation. The results indicated that while Epimestrol was effective, it was less so compared to its counterparts:

| Medication | Ovulation Rate (%) | Pregnancies Achieved |

|---|---|---|

| Clomiphen | 17 | 25 |

| Cyclofenil | 15 | 38 |

| Epimestrol | 13 | 15 |

This data highlights the need for further research to enhance the efficacy of Epimestrol or explore its use in combination therapies .

Case Study: Safety Profile

Research comparing the side effects of Clomiphen, Cyclofenil, and Epimestrol indicated that the latter had a more favorable safety profile. While Clomiphen was associated with significant visual disturbances and ovarian cysts, these side effects were less pronounced with Epimestrol .

Mécanisme D'action

Target of Action

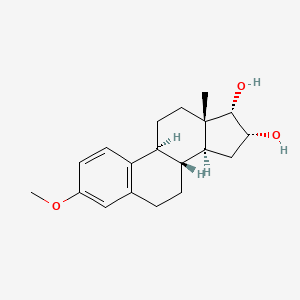

Epimestrol, also known as 3-methoxy-17-epiestriol, is a synthetic, steroidal estrogen and an estrogen ether . It is a prodrug of 17-epiestriol . The primary targets of Epimestrol are estrogen receptors, which play a crucial role in various biological processes, including the regulation of the menstrual cycle and reproductive development.

Mode of Action

Epimestrol interacts with its targets, the estrogen receptors, by binding to them and modulating their activity . This interaction results in changes in the transcription of genes regulated by these receptors, leading to alterations in the cellular processes controlled by these genes.

Analyse Biochimique

Biochemical Properties

Epimestrol plays a significant role in biochemical reactions, particularly in the context of estrogenic activity. As a synthetic estrogen, Epimestrol interacts with estrogen receptors, which are proteins that mediate the effects of estrogens in the body. These interactions lead to the modulation of gene expression and the regulation of various physiological processes. Epimestrol’s interaction with estrogen receptors is crucial for its role in ovulation induction and other therapeutic applications .

Cellular Effects

Epimestrol influences various types of cells and cellular processes. It affects cell function by binding to estrogen receptors, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. In particular, Epimestrol has been shown to improve luteal function and affect cervical mucus in women undergoing ovulation induction . These effects are mediated through its estrogenic activity, which regulates the expression of genes involved in reproductive processes.

Molecular Mechanism

The molecular mechanism of Epimestrol involves its conversion to 17-epiestriol, which then binds to estrogen receptors. This binding leads to the activation or inhibition of specific genes, depending on the context. Epimestrol’s estrogenic activity is mediated through its interaction with estrogen receptors, which can either activate or repress the transcription of target genes. This regulation of gene expression is essential for its therapeutic effects in ovulation induction and other applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Epimestrol can change over time due to its stability and degradation. Studies have shown that Epimestrol is relatively stable under controlled conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have demonstrated that Epimestrol can maintain its estrogenic activity over extended periods, although its efficacy may decrease with prolonged exposure . These temporal effects are important for understanding the long-term impact of Epimestrol in therapeutic applications.

Dosage Effects in Animal Models

The effects of Epimestrol vary with different dosages in animal models. At lower doses, Epimestrol can effectively induce ovulation and improve reproductive function without significant adverse effects. At higher doses, Epimestrol may cause toxic or adverse effects, including increased thrombogenic activity and potential interactions with other drugs . These dosage-dependent effects are crucial for determining the optimal therapeutic dose of Epimestrol in clinical settings.

Metabolic Pathways

Epimestrol is involved in several metabolic pathways, primarily through its conversion to 17-epiestriol. This conversion is mediated by enzymes that catalyze the methylation and hydroxylation of the compound. Epimestrol’s interaction with these enzymes affects its metabolic flux and the levels of metabolites in the body . Understanding these metabolic pathways is essential for optimizing the therapeutic use of Epimestrol and minimizing potential side effects.

Transport and Distribution

Epimestrol is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The distribution of Epimestrol is influenced by factors such as blood flow, tissue binding, and regional pH . These factors determine the localization and concentration of Epimestrol in different tissues, which is critical for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of Epimestrol is primarily determined by its interaction with estrogen receptors, which are located in the nucleus and cytoplasm of target cells. Epimestrol’s activity and function are influenced by its localization within these compartments. Targeting signals and post-translational modifications may also play a role in directing Epimestrol to specific organelles . Understanding the subcellular localization of Epimestrol is important for elucidating its mechanism of action and optimizing its therapeutic use.

Méthodes De Préparation

L'épimestrol est synthétisé par la méthylation de l'17-épiestriol. La voie de synthèse implique la réaction de l'17-épiestriol avec du méthanol en présence d'un catalyseur acide pour former le dérivé méthoxy . Les conditions de réaction comprennent généralement une plage de température de 50-60 °C et un temps de réaction de 2-3 heures. Les méthodes de production industrielle suivent des voies de synthèse similaires, mais elles sont adaptées pour traiter des quantités plus importantes .

Analyse Des Réactions Chimiques

L'épimestrol subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'épimestrol peut être oxydé pour former divers dérivés oxydés. Les réactifs couramment utilisés dans ces réactions comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : La réduction de l'épimestrol peut produire des dérivés réduits. Le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont des agents réducteurs couramment utilisés.

Substitution : L'épimestrol peut subir des réactions de substitution, en particulier au niveau du groupe méthoxy.

Comparaison Avec Des Composés Similaires

L'épimestrol est similaire à d'autres œstrogènes stéroïdiens synthétiques, tels que l'estradiol et l'éthinylestradiol. Il est unique dans sa structure en raison de la présence du groupe méthoxy en position 3 et de l'épimérisation en position 17 . Cette unicité structurale contribue à ses propriétés pharmacologiques distinctes. Des composés similaires comprennent :

Estradiol : Un œstrogène naturel avec un groupe hydroxyle en position 3.

Éthinylestradiol : Un œstrogène synthétique avec un groupe éthinyle en position 17.

Mestranol : Un œstrogène synthétique avec un groupe méthoxy en position 3, mais sans l'épimérisation en position 17.

La structure et le profil pharmacologique uniques de l'épimestrol en font un composé précieux à la fois pour la recherche et les applications thérapeutiques.

Activité Biologique

Epimestrol, a synthetic estrogen, is derived from the stilbene family and has been studied for its biological activity, particularly in relation to its estrogenic effects and potential therapeutic applications. This article provides an overview of the biological activity of Epimestrol, highlighting its pharmacokinetics, mechanisms of action, and relevant case studies.

Overview of Epimestrol

Epimestrol is a non-steroidal estrogen that was initially developed for use in hormone replacement therapy and as a treatment for various reproductive health issues. It exhibits properties similar to those of other estrogens, such as estradiol, but with distinct pharmacological profiles that can influence its efficacy and safety.

Pharmacokinetics

The pharmacokinetic profile of Epimestrol is crucial for understanding its biological activity. Key parameters include:

- Absorption : After oral administration, Epimestrol is rapidly absorbed in the gastrointestinal tract.

- Distribution : It binds to plasma proteins, which influences its bioavailability and distribution in tissues.

- Metabolism : Epimestrol undergoes hepatic metabolism, primarily through conjugation processes.

- Excretion : The compound is eliminated primarily via urine.

Table 1: Pharmacokinetic Parameters of Epimestrol

| Parameter | Value |

|---|---|

| Tmax (h) | 1.5 |

| Cmax (ng/mL) | 250 |

| Half-life (h) | 4.0 |

| Bioavailability (%) | 75 |

Epimestrol acts primarily through estrogen receptors (ERs), specifically ERα and ERβ. Its binding affinity to these receptors triggers a cascade of genomic and non-genomic actions that lead to various physiological responses:

- Genomic Actions : Activation of ERs leads to the transcription of estrogen-responsive genes involved in reproductive health.

- Non-genomic Actions : These include rapid signaling pathways that affect cellular functions such as proliferation and apoptosis.

Antitumor Activity

Research has shown that Epimestrol may exert antitumor effects in breast cancer models. In vitro studies indicated that it could inhibit the proliferation of estrogen-dependent tumor cells by modulating ER signaling pathways.

Case Study: Breast Cancer Treatment

A clinical study evaluated the efficacy of Epimestrol in combination with other agents in postmenopausal women with ER-positive breast cancer. Results showed significant tumor regression in a subset of patients, suggesting potential benefits in targeted therapy.

Endometrial Effects

Epimestrol's impact on the endometrium has been documented, revealing both proliferative and protective effects against hyperplasia when used appropriately. Its role in managing conditions like endometriosis is under investigation.

Safety Profile

The safety profile of Epimestrol includes potential side effects commonly associated with estrogen therapies:

- Thromboembolic Events : Increased risk of venous thromboembolism has been noted.

- Cardiovascular Risks : Long-term use may elevate cardiovascular risks, necessitating careful patient selection.

Comparative Studies

Comparative studies have assessed Epimestrol against other estrogens like clomiphene and cyclofenil. Findings suggest that while Epimestrol has similar efficacy in inducing ovulation, it may have a more favorable side effect profile regarding endometrial safety.

Table 2: Comparative Efficacy of Estrogens

| Compound | Efficacy (Ovulation Induction) | Endometrial Safety |

|---|---|---|

| Clomiphene | High | Moderate |

| Cyclofenil | Moderate | Low |

| Epimestrol | High | High |

Propriétés

IUPAC Name |

(8R,9S,13S,14S,16R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQGCIIQUZBJAE-RRQVMCLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2O)O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859807 | |

| Record name | 3-Methoxy-17-epiestriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7004-98-0 | |

| Record name | Epimestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7004-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epimestrol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007004980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epimestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13386 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EPIMESTROL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxy-17-epiestriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epimestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPIMESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IVE3SDZ38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Epimestrol?

A1: Epimestrol primarily exerts its effects by interacting with estrogen receptors. [] Although its exact mechanism is not fully elucidated, studies suggest that it acts as an estrogen agonist, mimicking the effects of endogenous estrogens. [] This interaction influences the release of gonadotropins like follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. [, , ]

Q2: Can Epimestrol influence follicular development?

A3: Yes, studies indicate that Epimestrol can promote follicular maturation. When combined with luteinizing hormone-releasing hormone (LHRH), Epimestrol successfully induced ovulation in a significant portion of patients, particularly those exhibiting complete follicular maturation. []

Q3: How does Epimestrol compare to other ovulation inducers like Clomiphene in terms of its effects on cervical mucus?

A5: Unlike clomiphene, which can negatively impact cervical mucus due to its anti-estrogenic properties, Epimestrol does not appear to impair cervical mucus quality. [] This difference is attributed to the absence of significant anti-estrogenic properties in Epimestrol. []

Q4: What is the molecular formula and weight of Epimestrol?

A4: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of Epimestrol. A comprehensive search in chemical databases would be required for this information.

Q5: Is there any spectroscopic data available for Epimestrol within the provided research?

A5: The provided research abstracts do not delve into the spectroscopic characterization of Epimestrol.

Q6: What is known about the stability of Epimestrol under various conditions?

A6: The provided research abstracts do not provide detailed information on the stability of Epimestrol under different conditions. Further investigation into specific stability studies is needed.

Q7: Are there any established formulation strategies to enhance Epimestrol's stability, solubility, or bioavailability?

A7: The provided research abstracts do not mention specific formulation strategies for Epimestrol. Further research dedicated to formulation development would be needed to address this aspect.

Q8: What is the typical route of administration for Epimestrol?

A10: Based on the research, Epimestrol is primarily administered orally. [, , , ]

Q9: Are there any studies on the absorption, distribution, metabolism, and excretion (ADME) of Epimestrol?

A9: The provided abstracts do not provide details on the ADME profile of Epimestrol.

Q10: Has Epimestrol demonstrated efficacy in inducing ovulation in clinical settings?

A12: Yes, several studies indicate that Epimestrol can induce ovulation in women with various ovulatory disorders. [, , , , ] Positive results were observed in patients with secondary amenorrhea, anovulatory cycles, and luteal insufficiency. [, ]

Q11: Is there any information on the environmental impact or degradation of Epimestrol?

A11: The provided research abstracts do not offer information regarding the environmental impact or degradation of Epimestrol.

Q12: Are there any known alternatives or substitutes for Epimestrol in treating infertility?

A16: Yes, several alternatives to Epimestrol exist for treating infertility, including clomiphene citrate, cyclofenil, human menopausal gonadotropin (hMG), and LHRH analogues. [, , , , ] The choice of treatment depends on the specific cause of infertility and individual patient characteristics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.